![molecular formula C20H20N2O5S2 B2450465 5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide CAS No. 2380183-74-2](/img/structure/B2450465.png)
5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a thiophene ring, a benzamide group, a sulfamoyl group, and a methoxy group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Benzamide is a carboxamide derived from benzoic acid. A sulfamoyl group involves a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms via a nitrogen atom. The methoxy group is an alkyl ether derived from methanol.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of benzamide derivatives typically involves the reaction of benzoic acid with ammonia or amines.Chemical Reactions Analysis
Thiophene and benzamide groups can undergo a variety of chemical reactions. For example, thiophene can participate in electrophilic aromatic substitution reactions . Benzamides can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents.Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-27-18-9-8-15(11-16(18)20(21)24)29(25,26)22-12-17(23)13-4-6-14(7-5-13)19-3-2-10-28-19/h2-11,17,22-23H,12H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOANFYUDSFOHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

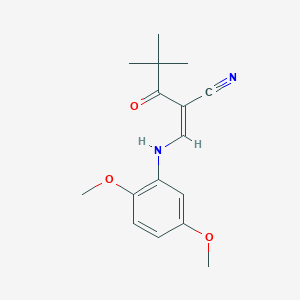
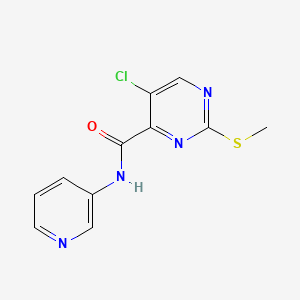
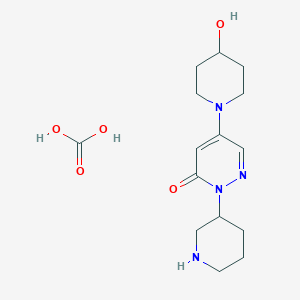
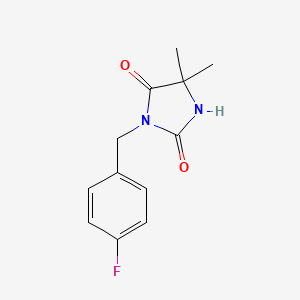

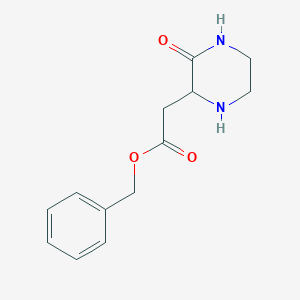
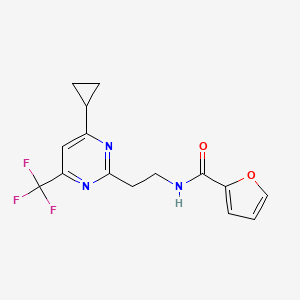

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)
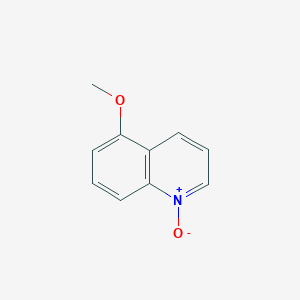
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

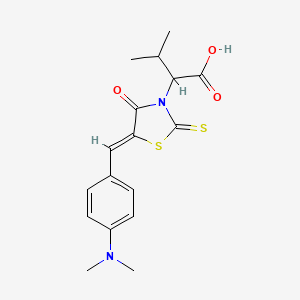
![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)